![molecular formula C17H23NOSSi B14359821 ({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol CAS No. 91379-48-5](/img/structure/B14359821.png)
({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol is a complex organosilicon compound It features a silanol group bonded to a diphenyl structure, with a sulfanyl group linked to a dimethylaminoethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol typically involves multiple steps:
Formation of the Dimethylaminoethyl Sulfanyl Intermediate: This step involves the reaction of dimethylaminoethanol with a suitable thiol reagent under controlled conditions.
Coupling with Diphenylsilanol: The intermediate is then reacted with diphenylsilanol in the presence of a catalyst to form the final compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The silanol group can engage in coupling reactions with other organosilicon compounds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents like alkyl halides or acyl chlorides.
Coupling: Catalysts such as palladium or platinum complexes.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the reagents used.
Coupling: Larger organosilicon frameworks.
Applications De Recherche Scientifique
Chemistry
In chemistry, ({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol is used as a precursor for synthesizing more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between organosilicon compounds and biological molecules. It may also serve as a model compound for investigating the biological activity of silanol-containing molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of ({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with biological molecules, while the dimethylamino and sulfanyl groups can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylaminoethyl methacrylate
- Dimethylaminoethyl acrylate
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol is unique due to the presence of both silanol and sulfanyl groups in its structure
Propriétés
Numéro CAS |
91379-48-5 |
|---|---|
Formule moléculaire |
C17H23NOSSi |
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
2-[[hydroxy(diphenyl)silyl]methylsulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H23NOSSi/c1-18(2)13-14-20-15-21(19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,19H,13-15H2,1-2H3 |
Clé InChI |
NUCURUXJFWQUQD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCSC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


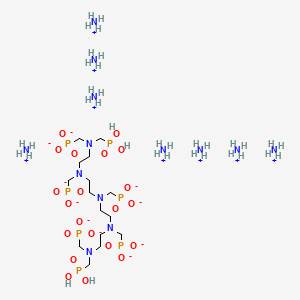
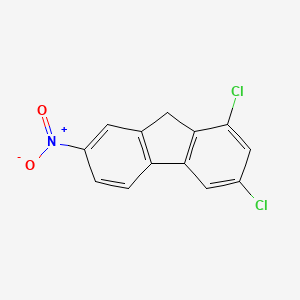


![{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)](/img/structure/B14359782.png)
![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)
![1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid](/img/structure/B14359792.png)
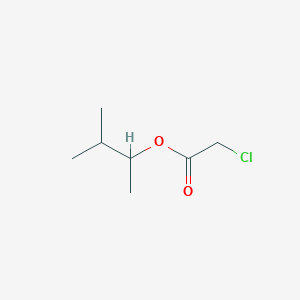
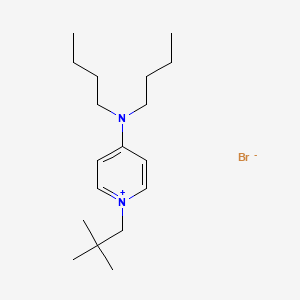
![[4-(Benzenesulfinyl)butoxy]benzene](/img/structure/B14359810.png)
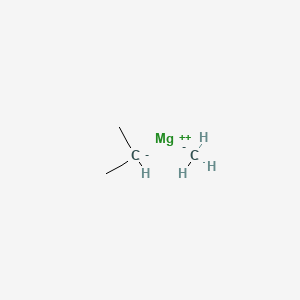

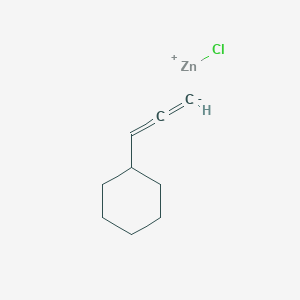
![N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine](/img/structure/B14359819.png)
